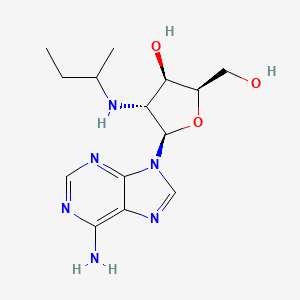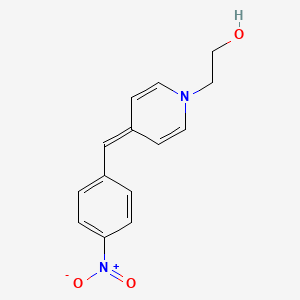
2-(4-(4-(Hydroxy(oxido)amino)benzylidene)-1(4H)-pyridinyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(4-(Hydroxy(oxido)amino)benzylidene)-1(4H)-pyridinyl)ethanol is a complex organic compound with a unique structure that includes both benzylidene and pyridinyl groups
Preparation Methods
The synthesis of 2-(4-(4-(Hydroxy(oxido)amino)benzylidene)-1(4H)-pyridinyl)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 4-(4-(Hydroxy(oxido)amino)benzylidene) with 1(4H)-pyridinyl)ethanol under specific reaction conditions. Industrial production methods may involve the use of transition-metal-free methodologies for the chemoselective reduction of benzylidene thiazolidine-2,4-diones and similar heterocycles, allowing for the preparation of a broad scope of the corresponding reduced derivatives in high yields .
Chemical Reactions Analysis
2-(4-(4-(Hydroxy(oxido)amino)benzylidene)-1(4H)-pyridinyl)ethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include acetic acid-mediated ring-opening reactions of epoxides with amines, which provide β-amino alcohols in high yields with excellent regioselectivity . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in the synthesis of natural products, medicine, and agriculture. For example, (4H)-imidazol-4-ones, which are important scaffolds for various applications, can be synthesized using this compound .
Mechanism of Action
The mechanism of action of 2-(4-(4-(Hydroxy(oxido)amino)benzylidene)-1(4H)-pyridinyl)ethanol involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways involved depend on the context of its application, such as its use in medicine or agriculture. Further research is needed to fully elucidate the detailed mechanism of action of this compound.
Comparison with Similar Compounds
2-(4-(4-(Hydroxy(oxido)amino)benzylidene)-1(4H)-pyridinyl)ethanol can be compared with other similar compounds, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines These compounds share structural similarities but differ in their specific chemical properties and applications
Properties
CAS No. |
81587-15-7 |
|---|---|
Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2-[4-[(4-nitrophenyl)methylidene]pyridin-1-yl]ethanol |
InChI |
InChI=1S/C14H14N2O3/c17-10-9-15-7-5-13(6-8-15)11-12-1-3-14(4-2-12)16(18)19/h1-8,11,17H,9-10H2 |
InChI Key |
CWBKOUWCESQBBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C2C=CN(C=C2)CCO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


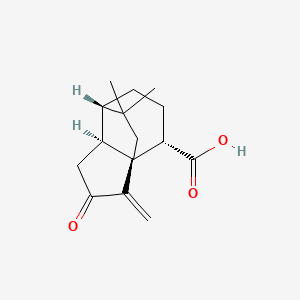
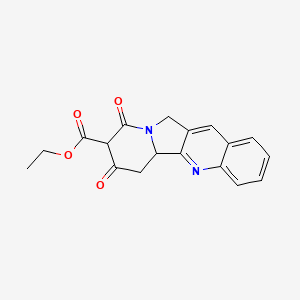


![[6-[2,16-dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B12810280.png)


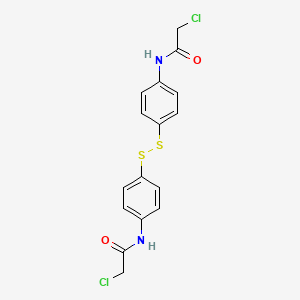
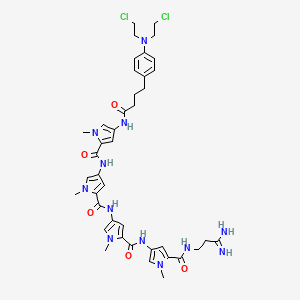

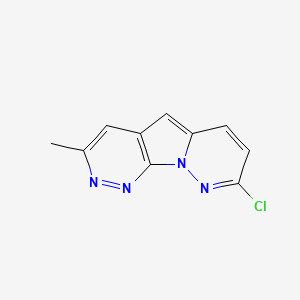

![2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,13-pentaene-10,12-dione](/img/structure/B12810336.png)
